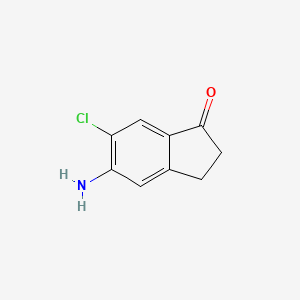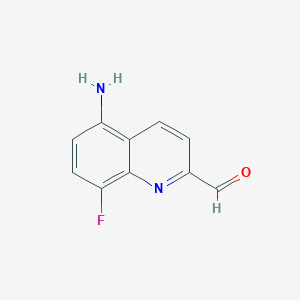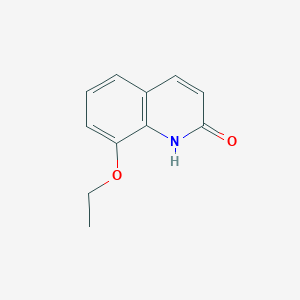
8-Ethoxyquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Ethoxyquinolin-2(1H)-one is an organic compound belonging to the quinoline family It is characterized by an ethoxy group attached to the eighth position of the quinoline ring and a keto group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethoxyquinolin-2(1H)-one can be achieved through several methods. One common approach involves the reaction of 8-hydroxyquinoline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of 8-ethoxyquinoline. Subsequent oxidation of 8-ethoxyquinoline using an oxidizing agent like potassium permanganate yields this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
8-Ethoxyquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,8-dione.
Reduction: Reduction of this compound can yield 8-ethoxyquinoline.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinoline-2,8-dione.
Reduction: 8-Ethoxyquinoline.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
8-Ethoxyquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 8-Ethoxyquinolin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, its ability to intercalate into DNA can disrupt cellular processes, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Hydroxyquinoline: Lacks the ethoxy group but shares the quinoline core structure.
8-Methoxyquinoline: Contains a methoxy group instead of an ethoxy group.
Quinoline-2,8-dione: An oxidized form of 8-Ethoxyquinolin-2(1H)-one.
Uniqueness
This compound is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and interaction with molecular targets compared to its analogs.
Propriétés
Formule moléculaire |
C11H11NO2 |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
8-ethoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C11H11NO2/c1-2-14-9-5-3-4-8-6-7-10(13)12-11(8)9/h3-7H,2H2,1H3,(H,12,13) |
Clé InChI |
BSWNAMACIOMADY-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC2=C1NC(=O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5,6,7,8,9-Hexahydro[1,2,4]triazolo[1,5-a]quinolin-2(1H)-one](/img/structure/B15070529.png)
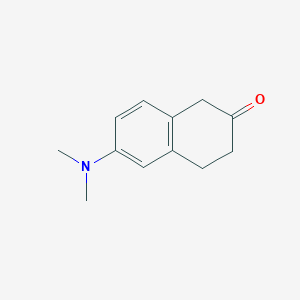
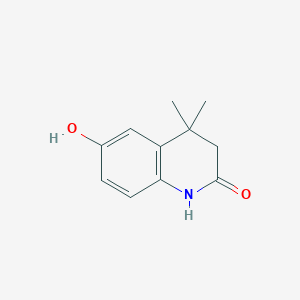
![6-(Aminomethyl)imidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B15070555.png)
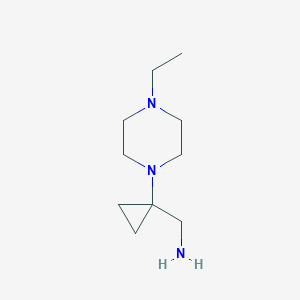
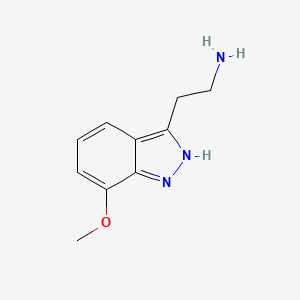

![2-Methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline](/img/structure/B15070576.png)
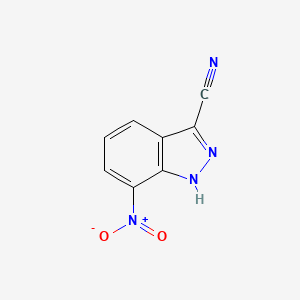
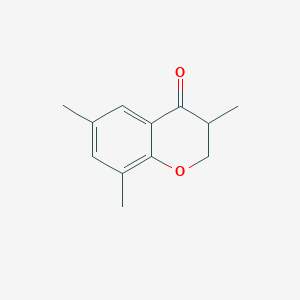
![7-Methyl-2-thioxo-2,3-dihydro-1H-imidazo[4,5-c]pyridine-6-carbonitrile](/img/structure/B15070600.png)
